Trisodium HEDTA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 480 g/L at 20 °C

Canonical SMILES

- Purification of proteins and enzymes: Metal ions can interfere with the activity and stability of proteins and enzymes. Trisodium HEDTA can selectively remove these metal ions, thereby purifying and preserving the desired biomolecules [].

- Study of metal-protein interactions: By selectively removing specific metal ions, researchers can investigate the role of these metals in protein function and folding. This approach allows for a more precise understanding of the intricate interactions between metals and proteins [].

- Analysis of environmental samples: Trisodium HEDTA can be used to extract and measure metal ions present in environmental samples like soil, water, and sediments. This information is crucial for assessing environmental pollution and monitoring metal contamination levels [].

Other Research Applications

Beyond its role in metal ion chelation, trisodium HEDTA finds application in other scientific research areas:

- Bioavailability studies: By modifying the availability of metal ions, researchers can investigate their impact on various biological processes, such as nutrient uptake and cellular signaling [].

- Drug development: Trisodium HEDTA can be used in the development of drugs that target specific metal-dependent pathways in diseases like iron overload and Wilson's disease [].

- Nanomaterial synthesis: Trisodium HEDTA can be employed to control the size and morphology of metal-based nanoparticles, allowing for the creation of materials with specific properties for diverse applications [].

Trisodium Hydroxyethyl Ethylenediaminetriacetate, commonly referred to as Trisodium HEDTA, is a chelating agent with the molecular formula and a CAS Registry Number of 139-89-9. It is a colorless crystalline substance that exhibits high solubility in water and is primarily used to bind metal ions, thereby preventing them from participating in unwanted

The primary mechanism of action of Trisodium HEDTA lies in its chelating properties. By forming complexes with metal ions, Trisodium HEDTA can:

- Inhibit metal-dependent enzymes: Enzymes often require specific metal ions for their activity. Complexation with Trisodium HEDTA can render these metal ions unavailable, leading to enzyme inactivation.

- Improve solubility of metal precipitates: Metal ions can form insoluble precipitates that can interfere with various processes. Trisodium HEDTA can chelate these ions, increasing their solubility and preventing precipitation.

- Mask metal ions: Trisodium HEDTA can mask the reactivity of metal ions, preventing unwanted side reactions.

Trisodium HEDTA primarily undergoes chelation reactions, forming stable complexes with metal ions. These reactions typically occur at neutral to slightly alkaline pH levels. The compound can also participate in oxidation and reduction reactions under specific conditions. For instance, under oxidative environments, Trisodium HEDTA may degrade into ammonia and other nitrogenous gases. The major products of chelation are stable metal complexes that remain soluble in aqueous solutions .

Common Reagents and Conditions- Chelation: Reacts with metal ions like calcium, magnesium, and iron.

- Oxidation/Reduction: Can degrade under oxidative conditions.

Major Products Formed- Chelation: Stable metal complexes.

- Oxidation/Reduction: Degradation products include ammonia and nitrous oxide.

- Chelation: Stable metal complexes.

- Oxidation/Reduction: Degradation products include ammonia and nitrous oxide.

Trisodium HEDTA exhibits significant biological activity primarily through its role as a chelating agent. By binding to essential metal ions, it can modulate biochemical pathways and enzyme activities that depend on these metals as cofactors. For example, it can inhibit metalloproteases by sequestering the necessary metal ions required for their catalytic functions. This action can disrupt cell signaling pathways reliant on metal ions, potentially influencing gene expression and cellular metabolism .

Cellular Effects- Disruption of cell signaling pathways (e.g., calcium signaling).

- Modulation of gene expression due to altered availability of metal ions.

Trisodium HEDTA is synthesized through the reaction of hydroxyethyl ethylenediaminetriacetic acid with sodium hydroxide. The synthesis generally involves:

- Dissolving hydroxyethyl ethylenediaminetriacetic acid in water.

- Gradually adding sodium hydroxide until the desired pH is achieved.

- Evaporating the solution to obtain the crystalline form of Trisodium HEDTA.

In industrial settings, production occurs in large-scale reactors with controlled temperature, pH, and concentration to ensure high yield and purity .

Trisodium HEDTA's unique structure allows it to effectively bind multiple types of metal ions while remaining stable across various pH levels, making it particularly versatile for applications in both industrial and biological contexts .

Studies have shown that Trisodium HEDTA interacts with various biological systems by modulating the availability of essential metal ions. Its ability to inhibit metalloproteases indicates potential therapeutic applications in wound healing and other medical fields where metal ion regulation is crucial. Furthermore, research into its environmental impact has highlighted concerns regarding its persistence in aquatic systems due to slow biodegradation rates .

Molecular Structure

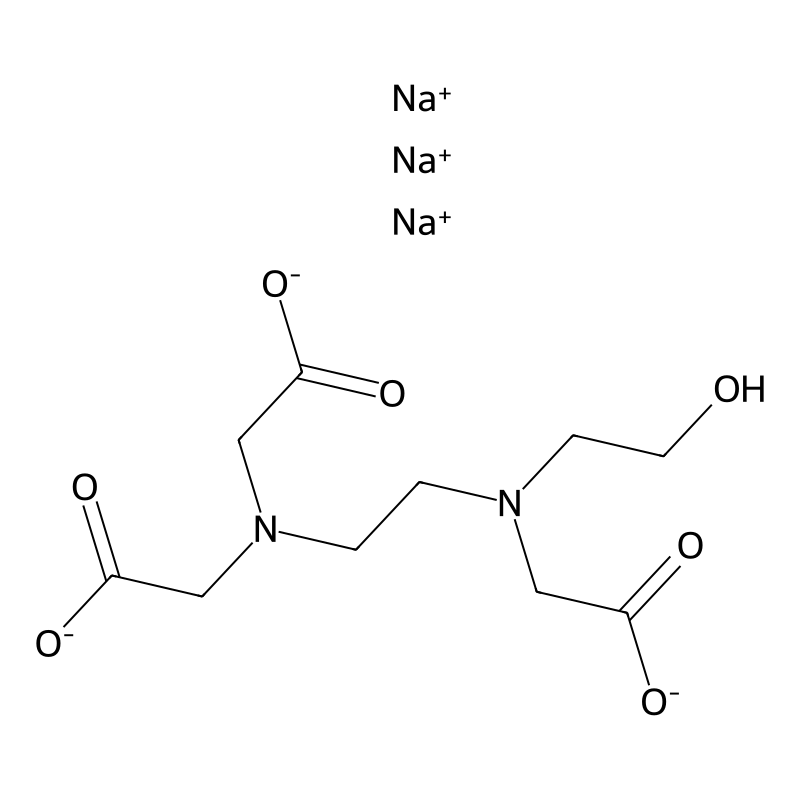

Trisodium hydroxyethyl ethylenediamine triacetic acid, commonly known as Trisodium HEDTA, possesses a complex molecular architecture characterized by its chelating functionality [1]. The compound has the molecular formula C₁₀H₁₅N₂Na₃O₇ with a molecular weight of 344.207 atomic mass units [1] [2]. The structural framework consists of an ethylenediamine backbone modified with a hydroxyethyl group and three acetate moieties [2] [3].

The molecular structure features two nitrogen atoms that serve as coordination sites, along with three carboxylate groups and one hydroxyl group [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is trisodium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate [7]. The presence of the hydroxyethyl substituent (-CH₂CH₂OH) attached to one of the nitrogen atoms distinguishes this compound from its parent ethylenediaminetetraacetic acid structure [4].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₂Na₃O₇ |

| Molecular Weight | 344.207 g/mol |

| Monoisotopic Mass | 344.057234 |

| Exact Mass | 344.057234 |

Physical Properties

Appearance and Organoleptic Characteristics

Trisodium HEDTA exhibits distinctive physical characteristics that facilitate its identification and handling [6] [8]. In its solid form, the compound appears as a white to almost white crystalline powder [6] [8]. The material demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [6] [12].

When prepared as aqueous solutions, Trisodium HEDTA typically presents as a light yellow clear liquid [2] [28]. The compound is odorless and possesses no distinctive taste characteristics under normal handling conditions [32]. The crystalline form maintains its structural integrity under ambient conditions but requires careful storage to prevent moisture absorption [6].

Solubility Parameters

The solubility profile of Trisodium HEDTA demonstrates exceptional water solubility characteristics [6] [9]. The compound exhibits high solubility in water, with quantitative measurements indicating a solubility of 480 grams per liter at 20°C [6] [9]. This remarkable aqueous solubility enables its widespread application in aqueous systems and formulations [9].

The compound maintains excellent solubility across a range of pH conditions, with optimal solubility observed in neutral to alkaline solutions [22] [28]. Commercial formulations typically contain 35-41% Trisodium HEDTA by weight in aqueous solution [11] [28]. The pH of a 5% aqueous solution ranges from 10.5 to 11.5, indicating the basic nature of the compound in solution [2] [28].

| Solubility Parameter | Value |

|---|---|

| Water Solubility | 480 g/L at 20°C |

| pH (5% solution) | 10.5-11.5 |

| Typical Solution Concentration | 35-41% w/w |

Thermal Properties

Trisodium HEDTA demonstrates well-defined thermal behavior characteristics [6] [8] [9]. The compound exhibits a melting point of 288°C, at which temperature decomposition occurs rather than clean melting [6] [8] [9]. This decomposition temperature represents the thermal stability limit of the compound under atmospheric conditions [8].

The density of Trisodium HEDTA has been determined to be 1.285 grams per cubic centimeter [8] [9]. Under fire conditions, the compound may support combustion and decomposes to produce carbon oxides, nitrogen oxides, and water vapor [30]. The thermal stability profile indicates that the compound remains stable under normal ambient temperatures and atmospheric pressures [30] [32].

| Thermal Property | Value |

|---|---|

| Melting Point | 288°C (decomposition) |

| Density | 1.285 g/cm³ |

| Thermal Stability | Stable at ambient conditions |

Crystalline Form and X-Ray Diffraction Analysis

Trisodium HEDTA crystallizes in a defined crystalline structure that can be characterized through X-ray diffraction techniques [15] [16]. The compound forms regular crystal lattices with specific atomic arrangements that contribute to its physical and chemical properties [15]. X-ray diffraction analysis reveals the periodic arrangement of the unit cell components within the crystal structure [16].

The crystalline form exhibits characteristic diffraction patterns that serve as fingerprints for compound identification [15] [16]. Each crystalline material produces a unique diffraction pattern based on the arrangement of atoms within the crystal lattice [15]. The crystal structure analysis provides detailed information about atomic positions, bond lengths, and intermolecular interactions within the solid state [16].

Chemical Properties

Acid-Base Properties and pKa Values

The acid-base behavior of the parent HEDTA molecule provides insight into the protonation equilibria relevant to Trisodium HEDTA [23] [24]. The free HEDTA acid exhibits three distinct pKa values: pK₁ = 2.39, pK₂ = 5.37, and pK₃ = 9.93 at 25°C [24]. These values correspond to the sequential deprotonation of the three carboxylic acid groups present in the molecule [23] [24].

Titration studies demonstrate that the monosodium salt predominates at pH 4.0, the disodium salt at pH 8.0, and the trisodium salt at pH 11.0 and above [23]. The distribution of ionic species varies significantly with pH, influencing the compound's chelating properties and stability [23]. At physiological pH ranges, multiple ionic forms coexist in equilibrium [23].

| Ionic Form | Predominant pH Range | pKa Value |

|---|---|---|

| Monosodium salt | pH 4.0 | 2.39 |

| Disodium salt | pH 8.0 | 5.37 |

| Trisodium salt | pH 11.0+ | 9.93 |

Redox Behavior

Trisodium HEDTA demonstrates limited intrinsic redox activity under normal conditions [26] [29]. The compound primarily functions as a ligand rather than participating directly in electron transfer reactions [26]. However, when complexed with redox-active metal ions, the resulting complexes can exhibit modified electrochemical behavior [29].

The electrochemical properties of metal-HEDTA complexes depend on the nature of the coordinated metal center [26] [29]. Studies involving related aminopolycarboxylic acid systems indicate that the ligand environment can influence the redox potentials of metal complexes [29]. The chelating ability of Trisodium HEDTA can stabilize various oxidation states of metal ions, affecting their electrochemical accessibility [26].

Stability in Various Media

Trisodium HEDTA exhibits excellent chemical stability under proper storage and handling conditions [30] [32]. The compound demonstrates stability across a wide pH range, maintaining its structural integrity in both acidic and basic environments [30]. Thermal stability studies indicate that the compound remains stable at ambient temperatures and atmospheric pressures [32].

The compound shows incompatibility with strong oxidizing agents and should be protected from contact with aluminum, copper, copper alloys, nickel, and zinc [30]. Prolonged storage at elevated temperatures should be avoided to maintain compound stability [30]. Under normal conditions, hazardous polymerization is not expected to occur [30].

Comparative thermal stability studies with related aminopolycarboxylic acids demonstrate that the sodium salts of HEDTA exhibit superior thermal stability compared to the free acid form [31]. The estimated half-life for thermal decomposition of sodium HEDTA salts exceeds 1000 hours at 200°C, indicating exceptional thermal stability [31].

Electronic Structure and Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about Trisodium HEDTA through analysis of hydrogen and carbon environments [33]. The compound's complex structure results in multiple distinct chemical environments for both ¹H and ¹³C nuclei [33]. High-resolution NMR techniques can resolve individual resonances corresponding to different molecular regions [33].

The presence of multiple nitrogen and oxygen coordination sites creates diverse chemical environments that are distinguishable through NMR analysis [33]. Chemical shift precision at the parts-per-billion level enables accurate structural characterization and compound identification [33]. The methylenic protons adjacent to nitrogen and oxygen atoms exhibit characteristic chemical shifts that serve as structural markers [33].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within Trisodium HEDTA [37] [40]. The compound exhibits prominent absorption features in the carbonyl stretching region, typically appearing between 1600-1700 cm⁻¹ [40]. The carboxylate groups present in the sodium salt form show characteristic symmetric and asymmetric stretching vibrations [37].

The presence of hydroxyl groups contributes to broad absorption features in the 3200-3600 cm⁻¹ region [37]. Nitrogen-containing functionalities produce characteristic absorption bands in the 1500-1600 cm⁻¹ range [40]. The infrared spectrum serves as a fingerprint for compound identification and purity assessment [38] [39].

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Carboxylate C=O stretch | 1600-1700 |

| Hydroxyl O-H stretch | 3200-3600 |

| N-H vibrations | 1500-1600 |

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis [41] [43]. The molecular ion peak appears at m/z 344, corresponding to the trisodium salt form [1] [17]. Fragmentation patterns reveal characteristic losses associated with the functional groups present in the molecule [43].

Common fragmentation pathways include loss of carboxylate groups and cleavage of nitrogen-carbon bonds [43]. The presence of multiple ionizable sites enables various ionization modes and charge states [43]. Accurate mass measurements confirm the molecular formula and provide high-confidence compound identification [41].

Physical Description

Flash Point

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 889 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 887 of 889 companies with hazard statement code(s):;

H302 (21.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (62.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (49.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (49.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

139-89-9

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Printing and related support activities

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Utilities

Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3): ACTIVE

Sour water is stripped with air in a tower to remove hydrogen sulfide, the evolved gas is scrubbed with an aqueous chelated Fe3+ solution in an upper portion of the tower to absorb the H2S and oxidize it to sulfur, and the treated gas is discharged from the top of the tower. A suitable solution for scrubbing consists of water 2400, 39% FeCl3 577, Na4EDTA 272, trisodium-n(2-hydroxyethyl)ethylenediaminetriacetate 272, 70% sorbitol 272, 50% NaOH 153, and Na2CO3 350 g.